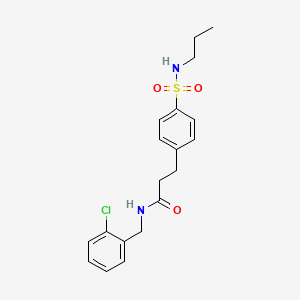
N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide, also known as CBPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide is not fully understood, but it is believed to work through multiple pathways. N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been shown to inhibit the activity of COX-2, an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6, which play a role in the inflammatory response. N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has also been found to reduce the expression of genes involved in cell proliferation and angiogenesis, which are important for tumor growth. Additionally, N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been found to reduce the activity of various enzymes involved in the metabolism of drugs and xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. It has been found to be effective in various in vitro and in vivo models, making it a promising candidate for further research. However, N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential use of N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide in combination with other drugs for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide and its potential use in the treatment of various diseases.
Synthesemethoden
N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzylamine with 4-(propylsulfamoyl)benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the resulting amine with 3-(4-chlorophenyl)propanoyl chloride. The purity of the synthesized N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide is determined through various analytical methods such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. N-(2-chlorobenzyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been studied for its potential use in the treatment of neuropathic pain and as an anti-inflammatory agent in various diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-2-13-22-26(24,25)17-10-7-15(8-11-17)9-12-19(23)21-14-16-5-3-4-6-18(16)20/h3-8,10-11,22H,2,9,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKORIBFLBGUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


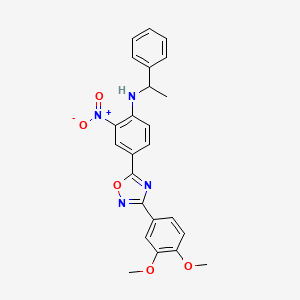

![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)



![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)
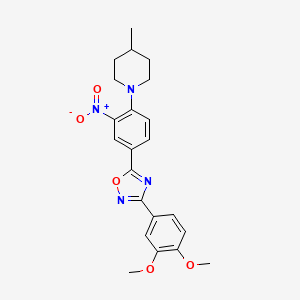
![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)
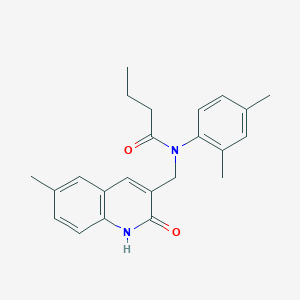

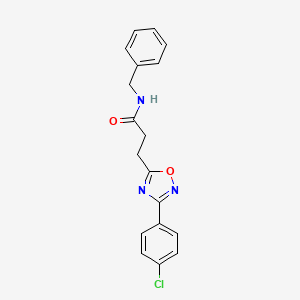
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)